chemical structure of Dapagliflozin 3-o-glucuronide
chemical structure of Dapagliflozin 3-o-glucuronide
Structural Characterization, Biosynthesis, and Bioanalytical Protocols
Executive Summary & Structural Identity
Dapagliflozin 3-O-glucuronide (often referred to as M25 or D3OG ) is the primary circulating metabolite of the SGLT2 inhibitor Dapagliflozin. Unlike the parent drug, which actively inhibits glucose reabsorption in the proximal tubule, the 3-O-glucuronide conjugate is pharmacologically inactive (2600-fold less potent).
Understanding the structural integrity and bioanalysis of this metabolite is critical for establishing mass balance in clinical trials and monitoring drug clearance, particularly in patients with renal or hepatic impairment where UGT1A9 activity may vary.
Chemical Identity Table
| Property | Description |
| Systematic Name | (2S,3S,4S,5R,6R)-6-(((2S,3S,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |
| Molecular Formula | C₂₇H₃₃ClO₁₂ |
| Molecular Weight | 585.00 g/mol |
| Parent Drug | Dapagliflozin (MW: 408.87 g/mol ) |
| Metabolic Transformation | Glucuronidation (+176.12 Da) |
| Primary Enzyme | UGT1A9 (Uridine 5'-diphospho-glucuronosyltransferase) |
| Pharmacological Status | Inactive (SGLT2 IC₅₀ > 10 µM) |
Structural Elucidation & Biosynthesis
The formation of Dapagliflozin 3-O-glucuronide represents a specific regiospecific conjugation. Dapagliflozin is a C-aryl glucoside , meaning the glucose moiety is attached to the aglycone phenyl ring via a carbon-carbon bond (resistant to hydrolysis) rather than a labile O-glycosidic bond.
The "3-O" designation refers to the hydroxyl group at the C3 position of the glucose moiety of the Dapagliflozin molecule itself. This specific hydroxyl group is glucuronidated by the enzyme UGT1A9.
Metabolic Pathway Diagram
The following diagram illustrates the biotransformation of Dapagliflozin to its major metabolite.
Figure 1: Biotransformation pathway of Dapagliflozin mediated by UGT1A9.
Structural Validation Logic
To confirm the identity of the 3-O-glucuronide during synthesis or isolation, the following spectroscopic markers are definitive:
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Mass Spectrometry (MS):
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Appearance of a molecular ion at m/z 583.1 [M-H]⁻ (Negative mode).
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Fragmentation yielding the parent aglycone ion m/z 407.1 [Parent-H]⁻ upon loss of the glucuronic acid moiety (neutral loss of 176 Da).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: The presence of an additional anomeric proton signal (doublet, δ ~4.0–4.5 ppm, J ≈ 8.0 Hz) indicates a β-linked glucuronic acid.
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Shift Diagnostic: The proton attached to the C3 carbon of the Dapagliflozin glucose ring will exhibit a significant downfield shift (deshielding) compared to the parent spectrum, confirming the site of conjugation.
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Bioanalytical Protocol: LC-MS/MS Quantification
This protocol outlines a self-validating method for the simultaneous quantification of Dapagliflozin and Dapagliflozin 3-O-glucuronide in plasma.[1][2]
Sample Preparation (Protein Precipitation)
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Principle: Simple precipitation is preferred to prevent hydrolysis of the glucuronide metabolite.
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Step 1: Aliquot 50 µL of plasma into a 96-well plate.
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Step 2: Add 150 µL of Internal Standard (IS) solution (Deuterated Dapagliflozin-D5 in Acetonitrile/Methanol 50:50).
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Step 3: Vortex vigorously for 2 minutes.
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Step 4: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
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Step 5: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase strength).
Chromatographic Conditions
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Column: Agilent Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm) or equivalent.
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Mobile Phase A: 10 mM Ammonium Acetate in Water (pH native or adjusted to 5.0).
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Mobile Phase B: Acetonitrile.
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Gradient:
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0.0 min: 20% B
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2.0 min: 80% B
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3.0 min: 80% B
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3.1 min: 20% B
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5.0 min: Stop
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-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM)
The method utilizes Negative Electrospray Ionization (ESI-) for the metabolite to maximize sensitivity and stability.
| Analyte | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |
| Dapagliflozin | Neg (-) | 467.1 [M+Acetate]⁻ | 329.1 | 20 | Acetate adduct is often more stable than [M-H]- for C-glycosides. |
| Dapa-3-O-G | Neg (-) | 583.1 [M-H]⁻ | 407.1 | 25 | Diagnostic Transition: Loss of glucuronic acid (-176 Da). |
| IS (Dapa-D5) | Neg (-) | 472.1 [M+Acetate]⁻ | 334.1 | 20 | Matches parent ionization. |
Critical Note: While Dapagliflozin can be analyzed in positive mode (m/z 426 -> 107), the glucuronide is significantly more sensitive in negative mode. For simultaneous assays, polarity switching or a compromised negative mode method is standard.
Analytical Workflow Diagram
Figure 2: LC-MS/MS workflow for simultaneous quantification.
Synthesis & Standard Generation[4]
For laboratories unable to purchase certified reference material, enzymatic biosynthesis is the most reliable method to generate the 3-O-glucuronide standard, avoiding complex protection/deprotection steps required in chemical synthesis.
Enzymatic Synthesis Protocol
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Reaction Mix:
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Substrate: Dapagliflozin (100 µM)
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Enzyme: Recombinant Human UGT1A9 microsomes (0.5 mg/mL protein)
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Cofactor: UDP-Glucuronic Acid (2 mM)
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Buffer: Tris-HCl (50 mM, pH 7.5) + MgCl₂ (10 mM)
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Activator: Alamethicin (25 µg/mg protein)
-
-
Incubation: Incubate at 37°C for 2–4 hours.
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Termination: Stop reaction with ice-cold Acetonitrile.
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Purification: Isolate the metabolite using semi-preparative HPLC.
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Validation: Confirm structure via MS (m/z 583 -> 407) and enzymatic hydrolysis (treat with
-glucuronidase to recover parent Dapagliflozin).
References
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PubChem. (2025).[3] Dapagliflozin 3-O-glucuronide (Compound CID 91617971). National Library of Medicine. [Link]
-
Obermeier, M., et al. (2010). In vitro characterization of the metabolism of dapagliflozin, a SGLT2 inhibitor, in human liver and kidney. Drug Metabolism and Disposition. [Link] (Contextual citation for UGT1A9 mechanism).
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Aubry, A. F., et al. (2010). Validated LC-MS/MS methods for the determination of dapagliflozin... in rat plasma. Bioanalysis.[1][2][4][5][6] [Link]
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Kalyan, S., & Parle, A. (2020). A Validated LC-MS/MS Method for Determination of Dapagliflozin in Tablet Formulation.[4][7] IOSR Journal of Pharmacy. [Link]
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Cao, K., et al. (2017).[8] Synthesis of unlabelled and stable-isotope-labelled glucuronide metabolites of dapagliflozin.[8] Journal of Labelled Compounds and Radiopharmaceuticals.[8] [Link]
Sources
- 1. A Simple and Sensitive LC-MS/MS Method for Determination of Dapagliflozin and Its Major Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple, Sensitive, and Stable LC-MS/MS Method for the Simultaneous Determination and Pharmacokinetic Study of Dapagliflozin and Its Metabolite D3OG in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dapagliflozin 3-O-glucuronide | C27H33ClO12 | CID 91617971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iosrphr.org [iosrphr.org]
- 5. mdpi.com [mdpi.com]
- 6. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. iosrphr.org [iosrphr.org]
- 8. Synthesis of unlabelled and stable-isotope-labelled glucuronide metabolites of dapagliflozin and synthesis of stable-isotope-labelled dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
